molecular formula C15H20N2O4S B014746 Phenoxymethylpenilloic Acid (Mixture of Diastereomers) CAS No. 4847-29-4

Phenoxymethylpenilloic Acid (Mixture of Diastereomers)

Cat. No.: B014746
CAS No.: 4847-29-4
M. Wt: 324.4 g/mol
InChI Key: NABJOXIJXQOSPN-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound with a molecular formula of C15H20N2O4S. This compound is known for its unique structure, which includes a thiazolidine ring, a phenoxyacetyl group, and a carboxylic acid functional group.

Preparation Methods

The synthesis of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenoxyacetic acid with thiazolidine derivatives. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid has been explored for various scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of new drugs for treating various diseases.

    Biological Studies: The compound has been used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABJOXIJXQOSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400521
Record name 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-29-4
Record name 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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